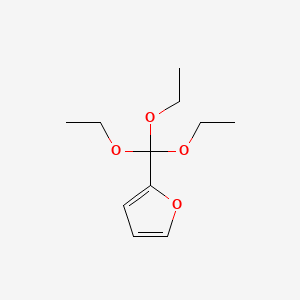

2-Triethoxymethylfuran

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a significant branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. britannica.com These non-carbon atoms, known as heteroatoms, commonly include nitrogen, oxygen, and sulfur. britannica.com Heterocyclic compounds are widespread in nature and are fundamental to the structure of many biologically essential molecules. britannica.comijabbr.com

Furan (B31954) is a key five-membered heterocyclic organic compound composed of four carbon atoms and one oxygen atom. wikipedia.orgslideshare.net Its structure is an aromatic ring, which gives it distinct chemical properties. wikipedia.orgscribd.com The furan nucleus is a common scaffold in numerous natural products and synthetic compounds with a wide range of biological activities. ijabbr.com As a result, the synthesis and functionalization of furan derivatives are active areas of research in medicinal and synthetic organic chemistry. ijabbr.comresearchgate.net

The reactivity of furan is influenced by the oxygen heteroatom, making it more reactive in certain electrophilic substitution reactions compared to thiophene (B33073) but less so than pyrrole. numberanalytics.com Furan and its derivatives are valuable starting materials for the synthesis of other substances. britannica.comresearchgate.net For instance, furfural (B47365), a derivative of furan, is a key industrial chemical derived from biomass. britannica.comijabbr.com

Significance of Furan Scaffolds in Advanced Organic Synthesis

The furan scaffold is a versatile and important building block in organic synthesis. researchgate.netresearchgate.net Its unique chemical properties allow it to participate in a variety of reactions, making it a valuable precursor for creating more complex molecular structures. researchgate.net Furan can act as a diene in Diels-Alder reactions, a well-known method for forming six-membered rings, which are ubiquitous in natural products and pharmaceuticals. numberanalytics.com

The synthesis of molecules containing the furan ring is of great interest to chemists due to the prevalence of this motif in bioactive compounds. researchgate.net Many natural products and commercially available drugs, such as ranitidine (B14927) and nitrofurantoin, incorporate the furan scaffold. researchgate.net The ability to selectively modify the furan ring allows for the creation of diverse libraries of compounds for drug discovery and materials science applications. ijabbr.comresearchgate.net

Furthermore, the furan ring can be transformed into other functional groups and ring systems through various synthetic manipulations, including ring-opening and rearrangement reactions. researchgate.net This versatility makes furan derivatives, including 2-triethoxymethylfuran, powerful intermediates in the total synthesis of complex natural products.

Conceptual Framework: this compound as a Versatile Synthetic Synthon

In the realm of organic synthesis, the concept of a "synthon" is a cornerstone of retrosynthetic analysis, a strategy for designing synthetic routes. ic.ac.ukwikipedia.org A synthon is an idealized fragment of a molecule, usually an ion, that represents a key building block in the reverse-synthetic direction. ethz.chaskfilo.com The actual chemical reagent used to perform the function of the synthon is known as its "synthetic equivalent." ic.ac.ukaskfilo.com

This compound serves as a synthetic equivalent for a 2-formylfuran synthon. The triethoxymethyl group is an acetal (B89532), which is a protected form of an aldehyde. This protecting group strategy is crucial in multi-step syntheses to prevent unwanted reactions of a functional group while other parts of the molecule are being modified. The triethoxymethyl group can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality at the 2-position of the furan ring.

This protected aldehyde at the 2-position allows for a wide range of chemical transformations on the furan ring or on other parts of the molecule without affecting the latent aldehyde. Once the desired modifications are complete, the aldehyde can be deprotected and used in subsequent reactions such as Wittig reactions, aldol (B89426) condensations, or reductive aminations to build more complex molecular architectures. msu.edu The use of this compound as a synthon thus provides a strategic advantage in the synthesis of complex furan-containing target molecules.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 75905-10-1 evitachem.com |

| Molecular Formula | C11H18O4 |

| Synonym | 2-(Triethoxymethyl)furan |

Structure

2D Structure

3D Structure

Properties

CAS No. |

75905-10-1 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(triethoxymethyl)furan |

InChI |

InChI=1S/C11H18O4/c1-4-13-11(14-5-2,15-6-3)10-8-7-9-12-10/h7-9H,4-6H2,1-3H3 |

InChI Key |

FADIQPPXTFGRNR-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC=CO1)(OCC)OCC |

Canonical SMILES |

CCOC(C1=CC=CO1)(OCC)OCC |

Other CAS No. |

75905-10-1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Triethoxymethylfuran

Direct Synthesis from Furan (B31954) Derivatives

The most common approach for synthesizing 2-triethoxymethylfuran involves the direct reaction of furan-2-carbaldehyde with ethanol (B145695) in the presence of an acid catalyst.

The acid-catalyzed acetalization of furfural (B47365) with an excess of ethanol is a fundamental method for producing this compound. This reversible reaction necessitates the removal of water or the use of a large excess of the alcohol to drive the equilibrium towards the product side. tue.nlacs.org Various acid catalysts have been employed to facilitate this transformation.

Homogeneous catalysts such as trifluoroacetic acid (TFA) have been shown to be effective. mdpi.com In a study investigating the production of 2-(diethoxymethyl)furan (B84415) (DOF) from furfural and ethanol, the use of TFA at ambient temperature was explored. mdpi.com Without the catalyst, the formation of the acetal (B89532) was negligible within a 90-minute timeframe. mdpi.com

Solid acid catalysts are also utilized, offering advantages in terms of separation and recyclability. Materials such as Hf-TUD-1, a mesoporous silica (B1680970), have demonstrated catalytic activity in the conversion of furfural in ethanol, leading to the formation of 2-(diethoxymethyl)furan. mdpi.com Similarly, aluminum phosphate (B84403) (APO-5) has been identified as having the appropriate acidity for the acetalization of furfural. rsc.org In one instance, the reaction of furfural in a mixed formic acid-ethanol solvent with APO-5 as the catalyst resulted in the exclusive formation of 2-(diethoxymethyl)furan. rsc.org

The reaction proceeds through the initial protonation of the carbonyl oxygen of furfural by the acid catalyst. This is followed by the nucleophilic attack of ethanol to form a hemiacetal. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a carbocation, which is then attacked by a second molecule of ethanol to form the stable acetal, this compound. tue.nl

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key variables include catalyst loading, temperature, and reaction time.

In the synthesis of 2-(diethoxymethyl)furan using trifluoroacetic acid (TFA) as a catalyst, the loading of TFA was systematically varied to enhance the yield. The results indicated that an optimal concentration of the acid catalyst is necessary to achieve a high yield of the desired acetal. mdpi.com

Table 1: Effect of TFA Loading on 2-(diethoxymethyl)furan (DOF) Yield

| TFA Loading (% v/v) | DOF Yield (%) |

| 0.00 | Negligible |

| 0.01 | ~20 |

| 0.02 | ~35 |

| 0.05 | ~45 |

| 0.10 | ~50 |

Note: The data is approximated from graphical representations in the source material and is for illustrative purposes. Reaction conditions: 13 mmol furfural, 70 mL ethanol, 25 °C, 90 min. mdpi.com

The influence of reaction conditions has also been studied using heterogeneous catalysts. For instance, the conversion of furfural using Hf-TUD-1 catalysts was investigated by varying the temperature and catalyst load to optimize the yield of 2-(alkoxymethyl)furan ethers. mdpi.com One study achieved a 63% yield of 2-(ethoxymethyl)furan (B1219279) at 88% furfural conversion after 4 hours at 150 °C. mdpi.com Another investigation into the one-pot conversion of furfural to ethyl levulinate highlighted the importance of optimized conditions, under which an 83% yield of ethyl levulinate was achieved, with 2-(diethoxymethyl)furan being a key intermediate. repec.orgresearchgate.net

Alternative Synthetic Pathways to the 2-Substituted Furan System

This compound often appears as a crucial intermediate in multi-step, one-pot syntheses of other valuable bio-based chemicals. In these pathways, the formation of the acetal is the initial step, which then undergoes further transformation.

One significant example is the production of ethyl levulinate from furfural. Two primary pathways are proposed, one of which proceeds through the formation of 2-(diethoxymethyl)furan. repec.orgresearchgate.net In this route, furfural is first converted to its diethyl acetal, which then undergoes an acid-catalyzed ring-opening reaction to yield ethyl levulinate. repec.orgresearchgate.net This highlights the role of this compound not as an isolated end-product, but as a transient species in a more complex reaction network.

Another pathway involves the reductive etherification of furfural. This can proceed via two routes: a) hydrogenation of furfural to furfuryl alcohol followed by etherification, or b) acetalization to an ethoxy(furan-2-yl)methanol intermediate followed by hydrogenolysis. rsc.org The formation of 2-(diethoxymethyl)furan is a key step in the latter pathway. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furan derivatives, including this compound, with a focus on renewable feedstocks, safer reagents, and more efficient catalytic systems.

The use of furfural, a platform chemical derived from lignocellulosic biomass, as the starting material is a cornerstone of this green approach. rsc.orgscirp.org This utilizes a renewable resource instead of petroleum-based feedstocks.

The development and use of heterogeneous, recyclable catalysts such as zeolites (ZSM-5), mesoporous silicas (Hf-TUD-1), and metal-loaded solid supports (Pd on aluminum phosphate) represent a significant advancement in green catalytic processes. mdpi.comrsc.orgcardiff.ac.ukacs.org These solid catalysts can be easily separated from the reaction mixture and reused, minimizing waste. For instance, ZSM-5 has been effectively used in the etherification of furfuryl alcohol, a related reaction, where the catalyst is recyclable. cardiff.ac.ukacs.org

Reactivity and Transformational Pathways of 2 Triethoxymethylfuran

Electrophilic Reactivity of the Furan (B31954) Ring in 2-Triethoxymethylfuran

The furan ring is an electron-rich aromatic system, making it more susceptible to electrophilic attack than benzene (B151609). pearson.com This increased reactivity is due to the oxygen atom's ability to donate electron density to the ring. pearson.com

Electrophilic substitution on furan rings predominantly occurs at the C2 (α) position. pearson.comstudy.com This preference is attributed to the greater stability of the carbocation intermediate (sigma complex) formed during the reaction. pearson.comquora.com When an electrophile attacks the C2 position, the positive charge can be delocalized over three resonance structures, two of which involve the stabilizing effect of the oxygen atom's lone pair. pearson.comquora.com In contrast, attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. pearson.comquora.com

The general mechanism for electrophilic aromatic substitution on the furan ring involves two main steps:

The electron-rich furan ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pearson.com

A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the furan ring. youtube.com

For 2-substituted furans like this compound, the incoming electrophile will preferentially attack the C5 position. This is because the C5 position is the most electron-rich and leads to the most stable carbocation intermediate, similar to the preference for the C2 position in unsubstituted furan.

Table 1: Regioselectivity of Electrophilic Substitution on Furan

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Major/Minor Product |

|---|---|---|---|

| C2 (α-position) | 3 | More stable | Major |

| C3 (β-position) | 2 | Less stable | Minor |

Substituents on an aromatic ring can significantly influence the rate of electrophilic aromatic substitution by either donating or withdrawing electron density. libretexts.orgchemistrysteps.com Activating groups donate electron density, making the ring more nucleophilic and increasing the reaction rate. libretexts.orgchemistrysteps.com Conversely, deactivating groups withdraw electron density, making the ring less nucleophilic and slowing down the reaction. libretexts.orgchemistrysteps.com

The triethoxymethyl group, -C(OCH2CH3)3, is generally considered to be an electron-withdrawing group due to the inductive effect of the three electronegative oxygen atoms. This inductive effect pulls electron density away from the furan ring through the sigma bond framework. As a result, the triethoxymethyl group deactivates the furan ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted furan.

Table 2: Electronic Effects of the Triethoxymethyl Group

| Electronic Effect | Description | Influence on Furan Ring |

|---|---|---|

| Inductive Effect | Electron withdrawal through sigma bonds due to the electronegativity of the oxygen atoms. | Deactivating |

| Resonance Effect | Potential for electron donation from oxygen lone pairs into the furan ring's pi system. | Activating (likely weaker than the inductive effect) |

Despite the deactivating nature of the triethoxymethyl group, the furan ring in this compound can still undergo various electrophilic substitution reactions, although potentially requiring harsher conditions than unsubstituted furan.

Halogenation : The introduction of halogen atoms (F, Cl, Br, I) onto the furan ring can be achieved using various halogenating agents. tcichemicals.com For this compound, halogenation would be expected to occur at the C5 position. Common reagents for halogenation include bromine in a solvent like dioxane. pearson.com

Nitration : The introduction of a nitro group (-NO2) is typically carried out with a mixture of nitric acid and sulfuric acid. However, the furan ring is sensitive to strong acids, which can lead to ring-opening reactions. rsc.org Therefore, milder nitrating agents, such as acetyl nitrate, are often preferred for furan derivatives.

Sulfonation : The introduction of a sulfonic acid group (-SO3H) is usually accomplished with sulfuric acid. Similar to nitration, the harsh conditions of sulfonation can lead to the degradation of the furan ring. Milder sulfonating agents, such as the sulfur trioxide-pyridine complex, are often employed to avoid side reactions.

The Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring and are categorized as either alkylation or acylation. wikipedia.org

Friedel-Crafts Alkylation : This reaction involves the alkylation of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.orgorganic-chemistry.orgmt.com The reaction proceeds through the formation of a carbocation electrophile. youtube.comyoutube.com For this compound, alkylation would be expected to occur at the C5 position. However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements. organic-chemistry.org

Friedel-Crafts Acylation : This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), also in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.org The electrophile in this case is a resonance-stabilized acylium ion. mt.com Friedel-Crafts acylation is generally preferred over alkylation because the resulting acylfuran is less reactive than the starting material, preventing polyacylation. mt.com The acylation of this compound would yield a 5-acyl-2-triethoxymethylfuran. Subsequent reduction of the carbonyl group can provide the corresponding alkylfuran, offering a more controlled route to alkylated products. organic-chemistry.org

Nucleophilic Reactivity and Additions involving this compound

While the electron-rich nature of the furan ring makes it highly reactive towards electrophiles, it is generally resistant to nucleophilic attack. youtube.com

For a furan ring to undergo nucleophilic substitution, it typically needs to be activated by the presence of strong electron-withdrawing groups. youtube.com These groups withdraw electron density from the ring, making it more electrophilic and susceptible to attack by a nucleophile. youtube.com

The triethoxymethyl group at the C2 position, being electron-withdrawing, will increase the electrophilicity of the furan ring to some extent. However, for nucleophilic aromatic substitution to occur, a good leaving group at another position on the ring is usually required. The most common leaving groups in nucleophilic aromatic substitution reactions on furan rings are halogens and the nitro group. chempap.org

The mechanism of nucleophilic aromatic substitution on an activated furan ring typically involves the following steps:

The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The leaving group departs, and the aromaticity of the furan ring is restored.

In the context of this compound, if a suitable leaving group were present at the C5 position, the electron-withdrawing nature of the triethoxymethyl group would facilitate nucleophilic attack at that position.

Table 3: Reactivity of this compound in Different Reaction Types

| Reaction Type | Reactivity of Furan Ring | Influence of Triethoxymethyl Group | Typical Conditions/Reagents |

|---|---|---|---|

| Electrophilic Aromatic Substitution | High | Deactivating (Inductive Withdrawal) | Milder conditions compared to benzene, but potentially harsher than unsubstituted furan. |

| Nucleophilic Aromatic Substitution | Low | Activating (Inductive Withdrawal) | Requires a good leaving group on the ring and strong nucleophiles. |

Organometallic Reactions and Lithiation Strategies for Functionalization

Organometallic reagents, particularly organolithiums, are powerful tools for the functionalization of furan rings. iust.ac.ir The deprotonation of furan with alkyllithium reagents, such as n-butyllithium (n-BuLi), occurs selectively at the α-position (C2 or C5) due to the higher acidity of these protons, which is influenced by the ring oxygen atom. iust.ac.irchemohollic.com

For this compound, the C2 position is already substituted. Therefore, lithiation is expected to occur regioselectively at the C5 position. This process involves treating the furan with a strong base like n-BuLi, often in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), to generate the 5-lithio-2-triethoxymethylfuran intermediate. uniurb.itorganicchemistrydata.org This organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the C5 position.

The general strategy is outlined below:

Deprotonation: Reaction of this compound with n-BuLi in THF at low temperature.

Electrophilic Quench: The resulting lithiated furan is then treated with an electrophile to form a new carbon-carbon or carbon-heteroatom bond.

While organolithium reagents are effective, they are also strong bases and can react with carbonyl compounds via addition. chemohollic.com Grignard reagents (RMgX), which are also excellent nucleophiles, are another class of organometallics used in organic synthesis. wikipedia.orglibretexts.org They are typically prepared from an organic halide and magnesium metal in an ether solvent. libretexts.org While direct magnesiation of the furan ring is possible, the formation of a Grignard reagent from a halogenated this compound derivative would be a more common approach for introducing this functionality. Like organolithiums, Grignard reagents react with various electrophiles, including aldehydes, ketones, and esters. libretexts.orgmasterorganicchemistry.comyoutube.com

| Electrophile | Functional Group Introduced at C5 | Product Type |

|---|---|---|

| Alkyl Halides (R-X) | Alkyl (-R) | 5-Alkyl-2-triethoxymethylfuran |

| Aldehydes/Ketones (R'COR'') | Hydroxyalkyl (-CR'(OH)R'') | (5-(Triethoxymethyl)furan-2-yl)methanol derivative |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | 5-(Triethoxymethyl)furan-2-carboxylic acid |

| Isocyanates (R-NCO) | Amide (-CONH-R) | 5-(Triethoxymethyl)furan-2-carboxamide derivative |

Cycloaddition Chemistry of the Furan Moiety

The furan ring can act as a conjugated 4π-electron system (a diene) in pericyclic reactions, most notably the Diels-Alder reaction. rsc.org This reactivity provides a powerful method for constructing six-membered rings and complex polycyclic architectures.

Diels-Alder Reactions with this compound as a Diene

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a cyclohexene (B86901) derivative. zbaqchem.com Furans are known to participate as dienes, although their aromatic character can make them less reactive than non-aromatic dienes. youtube.com The reactivity is enhanced by electron-donating groups on the furan ring and electron-withdrawing groups on the dienophile. rsc.orgmasterorganicchemistry.com

The aldehyde group in furfural (B47365) is electron-withdrawing, which deactivates the furan ring toward Diels-Alder reactions. Converting the aldehyde to an acetal (B89532), as in this compound, reduces this deactivating effect, making the furan ring more electron-rich and thus a more effective diene. researchgate.net

This compound can react with various dienophiles to form 7-oxabicyclo[2.2.1]heptene derivatives. Common dienophiles include maleic anhydride, maleimides, and acrylates. researchgate.netresearchgate.net The reaction is often reversible, especially with furan as the diene, and the position of the equilibrium depends on the reaction conditions, such as temperature. semanticscholar.orgmdpi.com

| Dienophile | Reaction Conditions | Product Type |

|---|---|---|

| Maleic Anhydride | Thermal (Heat) | Oxabicyclo[2.2.1]heptene dicarboxylic anhydride |

| N-Substituted Maleimides | Thermal (Heat) | Oxabicyclo[2.2.1]heptene dicarboximide |

| Acrylonitrile | Thermal or Lewis Acid Catalysis | Oxabicyclo[2.2.1]heptene carbonitrile |

| Methyl Acrylate | Thermal or Lewis Acid Catalysis | Methyl oxabicyclo[2.2.1]heptene-carboxylate |

Hetero-Diels-Alder and Other Pericyclic Reactions

Beyond the all-carbon Diels-Alder reaction, the furan moiety of this compound can participate in hetero-Diels-Alder reactions where either the diene or, more commonly, the dienophile contains one or more heteroatoms. rsc.org These reactions provide access to a diverse range of heterocyclic products. researchgate.net

The scope of hetero-dienophiles that react with furans includes compounds with C=O, C=N, N=N, and N=O bonds. rsc.org For example, the reaction with an azo-dienophile like diethyl azodicarboxylate leads to the formation of a diazabicycloheptene system. rsc.org Similarly, reaction with nitroso compounds can yield oxazinane-type bicyclic adducts. researchgate.net

Other types of pericyclic reactions involving furans are less common than cycloadditions but are mechanistically related. These reactions are concerted, proceeding through a single cyclic transition state. Dipolar [3+2] cycloadditions, for instance, involve a three-atom dipole reacting with a two-atom dipolarophile. While furan itself can act as a dipolarophile, specific examples involving this compound are not extensively documented. researchgate.net

Stereochemical Outcomes in Cycloaddition Processes

Diels-Alder reactions are stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comlibretexts.org For example, a cis-dienophile will yield a product with cis substituents on the newly formed ring, and a trans-dienophile will give a trans product. libretexts.org

When a cyclic diene like furan reacts with a dienophile, two diastereomeric products, designated endo and exo, can be formed. semanticscholar.orgyoutube.com

Endo Adduct: The substituent on the dienophile is oriented towards the diene's π-system in the transition state. This is often the kinetically favored product due to secondary orbital overlap. youtube.com

Exo Adduct: The substituent on the dienophile is oriented away from the diene's π-system. This is typically the thermodynamically more stable product. youtube.comyoutube.com

The Diels-Alder reaction with furan is often reversible. semanticscholar.org At lower temperatures, the reaction is under kinetic control, and the endo product may predominate. youtube.com However, at higher temperatures, the reaction becomes thermodynamically controlled, and the equilibrium can shift to favor the more stable exo adduct. semanticscholar.orgrsc.org The size of the substituent at the C2 position of the furan can also influence the endo/exo selectivity, with bulkier groups potentially favoring the exo product due to steric hindrance. rsc.org

Transformations of the Triethoxymethyl Acetal Group

The triethoxymethyl group is a type of orthoester, which serves as a protected form of a carboxylic acid ester, or in this context, it functions as a protected aldehyde (a diethyl acetal of ethyl formate). A primary and synthetically useful transformation of this group is its hydrolysis back to the parent carbonyl compound.

Under aqueous acidic conditions (e.g., using dilute HCl or H₂SO₄), the triethoxymethyl acetal of this compound can be readily hydrolyzed. This reaction proceeds via protonation of one of the ether oxygens, followed by elimination of ethanol (B145695) to form an oxocarbenium ion intermediate. Subsequent attack by water and loss of further ethanol molecules ultimately yields 2-furaldehyde (furfural). iust.ac.ir This transformation is valuable as it allows the furan ring to participate in reactions where a free aldehyde group would be incompatible (like organometallic reactions) and then be deprotected to reveal the aldehyde for further functionalization.

This deprotection strategy is crucial in multi-step syntheses where the reactivity of the aldehyde needs to be masked temporarily. For instance, after performing a Diels-Alder reaction or a C5-lithiation/alkylation on this compound, the acetal can be hydrolyzed to provide a functionalized furfural derivative.

Acid-Mediated Hydrolysis to 2-Furaldehyde Derivatives

The diethyl acetal group in this compound is stable under neutral and basic conditions but is readily cleaved under aqueous acidic conditions. This acid-catalyzed hydrolysis regenerates the parent aldehyde, 2-furaldehyde, and releases two equivalents of ethanol. The reaction proceeds via protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which rapidly decomposes to the final aldehyde and another molecule of ethanol.

This deprotection strategy is fundamental in synthetic sequences where the aldehyde functionality needs to be introduced at a later stage. The reaction is typically carried out using dilute mineral acids (e.g., HCl) or organic acids in an aqueous or mixed aqueous-organic solvent system. The kinetics of the hydrolysis are dependent on factors such as acid concentration, temperature, and the solvent system.

| Reaction | Conditions | Product |

| Acid-Mediated Hydrolysis | Dilute Aqueous Acid (e.g., HCl) | 2-Furaldehyde |

Transacetalization and Related Functional Group Interconversions

Transacetalization is a process where an existing acetal reacts with a different alcohol or diol under acidic catalysis to form a new acetal. study.comorganic-chemistry.org this compound can undergo this reaction to exchange its ethoxy groups for other alkoxy groups. This is particularly useful for introducing specialized acetal protecting groups, such as cyclic acetals formed with diols like ethylene (B1197577) glycol or 1,3-propanediol. These cyclic acetals often offer different stability profiles or physical properties compared to the diethyl acetal.

The mechanism is similar to hydrolysis, where the initial protonation and loss of an alcohol molecule generate an oxocarbenium ion. This reactive intermediate is then trapped by the new alcohol or diol to form the new acetal. study.com The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the liberated ethanol from the reaction mixture. This transformation is valuable for tailoring the protecting group to the specific requirements of a multi-step synthesis. For instance, converting the diethyl acetal to a cyclic acetal with a diol like glycerol (B35011) can be achieved over various acid catalysts. acs.orgresearchgate.net

| Reactant | Reagent | Catalyst | Product |

| This compound | Diol (e.g., Ethylene Glycol) | Acid (e.g., p-TsOH) | 2-(1,3-Dioxolan-2-yl)furan |

| This compound | 1,3-Propanediol | Acid (e.g., H₂SO₄) | 2-(1,3-Dioxan-2-yl)furan |

Reactions of the Latent Formyl Group (e.g., Wittig, Grignard, Strecker Analogs)

A primary synthetic utility of this compound is its role as a precursor to 2-furaldehyde. After acid-mediated hydrolysis, the unmasked aldehyde can participate in a wide array of classic carbonyl addition and condensation reactions.

Wittig Reaction : The Wittig reaction enables the conversion of aldehydes into alkenes. organic-chemistry.orgmasterorganicchemistry.com 2-Furaldehyde, generated from this compound, readily reacts with phosphorus ylides (Wittig reagents) to form 2-vinylfuran derivatives. organic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of a variety of substituted styryl-furans and other conjugated systems. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Grignard Reaction : Grignard reagents (organomagnesium halides) are potent nucleophiles that add to the carbonyl carbon of aldehydes to produce secondary alcohols after an acidic workup. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction of 2-furaldehyde with a Grignard reagent (R-MgX) yields a (furan-2-yl)(R)methanol. This provides a reliable method for creating new stereocenters and elaborating the carbon skeleton at the 2-position of the furan ring. nih.gov

Strecker-Type Synthesis : The Strecker synthesis is a method for producing α-amino acids from aldehydes. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnews-medical.net In a typical sequence, 2-furaldehyde reacts with ammonia (B1221849) to form an imine, which is then attacked by a cyanide source (e.g., HCN or KCN) to yield an α-aminonitrile. masterorganicchemistry.comwikipedia.org Subsequent hydrolysis of the nitrile group affords the corresponding α-amino acid, in this case, 2-amino-2-(furan-2-yl)acetic acid. This pathway provides access to non-proteinogenic amino acids containing a furan moiety.

Redox Chemistry of this compound

The redox chemistry of this compound involves reactions that target either the furan ring or, after deprotection, the formyl group. These transformations can lead to saturated heterocyclic systems or to furan derivatives with different oxidation states at the 2-position.

Catalytic Hydrogenation of the Furan Ring and Related Reductions

The aromatic furan ring can be reduced to a saturated tetrahydrofuran ring via catalytic hydrogenation. This transformation is of significant interest as it converts biomass-derived furanics into compounds suitable for use as solvents or fuel additives. mdpi.com In the case of this compound, the hydrogenation can be performed over various heterogeneous catalysts, with noble metals like palladium (Pd), platinum (Pt), and ruthenium (Ru) being particularly effective. acs.orgosti.govresearchgate.net

For example, studies on the hydrogenation of furfural acetals derived from diols have shown that the furan ring can be effectively hydrogenated using a 5% Pd/C catalyst under low hydrogen pressure at room temperature, yielding the corresponding tetrahydrofuran acetal. acs.orgresearchgate.net The reaction conditions, including temperature, pressure, solvent, and the choice of catalyst, can influence the selectivity and extent of hydrogenation. In some cases, the C-O bonds of the acetal can undergo hydrogenolysis, though conditions can typically be found to favor the preservation of the acetal group while reducing the furan ring.

| Catalyst | Conditions | Major Product |

| Pd/C | H₂, Room Temperature | 2-(Diethoxymethyl)tetrahydrofuran |

| Ru/C | H₂, Elevated Temperature/Pressure | 2-(Diethoxymethyl)tetrahydrofuran |

| Ni-based catalysts | H₂, High Temperature | Mixture of products, including ring-opened species |

Selective Oxidation Reactions of the Furan Ring

The electron-rich furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. A common oxidative pathway for furans involves a [4+2] cycloaddition with singlet oxygen or other oxidants to form an unstable endoperoxide. This intermediate can then rearrange or be trapped to yield different products. For many 2-substituted furans, this can lead to an oxidative ring-opening, generating a 1,4-dicarbonyl compound. rsc.orgnih.gov

Another well-known transformation is the Achmatowicz rearrangement, where 2-furfuryl alcohols are oxidized to 6-hydroxy-2H-pyran-3(6H)-ones. acs.org While this compound does not possess the required hydroxyl group for this specific rearrangement, its furan ring is still reactive towards oxidants like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). The specific outcome of oxidizing this compound would depend on carefully controlled conditions, but ring-opening or rearrangement pathways are generally expected. The presence of substituents on the furan ring significantly influences its susceptibility to oxidation and the nature of the products formed. researchgate.net

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, and furan derivatives are excellent substrates for these reactions. magtech.com.cnsemanticscholar.orgnih.gov While this compound itself is not typically used directly in cross-coupling reactions, it serves as a valuable precursor to functionalized furans that are.

Palladium-Catalyzed Processes

Palladium catalysis has emerged as a powerful tool for the functionalization of furan rings. While specific studies on this compound are limited, the reactivity of related furan derivatives in palladium-catalyzed reactions provides valuable insights into its potential transformational pathways. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are fundamental for the formation of carbon-carbon bonds.

The Heck reaction, for instance, allows for the arylation or vinylation of unsaturated compounds. In the context of furan derivatives, palladium catalysts can facilitate the coupling of the furan ring with aryl or vinyl halides. Research on the Heck arylation of 2,3-dihydrofuran (B140613) has demonstrated that various palladium precursors, including Pd2(dba)3, Pd(acac)2, and [PdCl(allyl)]2, can effectively catalyze the reaction, leading to the formation of 2-phenyl-2,3-dihydrofuran (B8783652) as the main product. The choice of palladium precursor and the use of additives like ionic liquids have been shown to significantly influence the reaction's conversion and selectivity.

Table 1: Examples of Palladium-Catalyzed Reactions of Furan Derivatives

| Catalyst Precursor | Ligand/Additive | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| [PdCl(allyl)]2 | L-prolinate CIL | 2,3-Dihydrofuran | Iodobenzene | 2-Phenyl-2,3-dihydrofuran | up to 59.2 | nih.gov |

| Pd(OAc)2 | PPh3 | 2-Arylpyridine | N-Boc-imine | Arylated N-Boc-imine | N/A | nih.gov |

Other Transition Metal Catalysis (e.g., Rhodium, Ruthenium, Iridium)

Beyond palladium, other transition metals such as rhodium, ruthenium, and iridium have shown significant utility in catalyzing transformations of furan derivatives. These metals often exhibit unique reactivity profiles, enabling a broader scope of synthetic applications.

Rhodium-Catalyzed Processes: Rhodium catalysts are well-known for their ability to mediate C-H activation and functionalization reactions. In the context of furan chemistry, rhodium(III)-catalyzed reactions have been employed for the synthesis of highly substituted furans and pyrroles through alkenyl C-H bond functionalization. For example, the coupling of α,β-unsaturated oximes with aldehydes, catalyzed by a cationic rhodium(III) species, can lead to the formation of functionalized furans. These reactions proceed without the need for an external oxidant and demonstrate the versatility of rhodium in constructing complex heterocyclic systems. While direct application to this compound is not documented, the principles of rhodium-catalyzed C-H activation suggest its potential for functionalization at the C-H bonds of the furan ring.

Ruthenium-Catalyzed Processes: Ruthenium catalysts are particularly renowned for their application in olefin metathesis. While olefin metathesis is not directly applicable to the aromatic furan ring of this compound, ruthenium catalysts can be involved in other transformations. For instance, ruthenium-catalyzed C3 alkylation of the furan ring in 2-(furan-2-carbonyl)-1-methylimidazoles with acrylic acid derivatives has been reported, showcasing the potential for regioselective functionalization of the furan core.

Iridium-Catalyzed Processes: Iridium catalysts have been effectively used in the catalytic hydrodeoxygenation of furan derivatives to produce valuable alkanes. For example, a rhenium-modified iridium catalyst (Ir-ReOx/SiO2) has been shown to catalyze the hydrodeoxygenation of high-carbon furylmethanes to renewable jet-fuel range alkanes under mild conditions. This process involves the saturation and opening of the furan ring, followed by hydrogenolysis. Such a pathway could potentially be applied to this compound for the production of functionalized alkanes.

Synergistic and Dual Catalysis Approaches

Synergistic and dual catalysis represent advanced synthetic strategies where two distinct catalytic cycles operate in concert to achieve a transformation that is not possible or is inefficient with a single catalyst. This approach can involve the simultaneous activation of both the nucleophile and the electrophile.

In the context of furan chemistry, a synergistic effect between a Lewis catalyst, such as Fe2(SO4)3, and a solvent like dimethyl carbonate (DMC) has been proposed for the synthesis of furan-2,5-dicarboxylic acid (FDCA) methyl ester from galactaric acid. This suggests that the combination of different catalytic species can facilitate key steps in the formation and functionalization of the furan ring.

Furthermore, dual catalysis systems combining photoredox catalysis with another catalytic cycle have been explored for C–F/C–H functionalization to access multi-fluorinated biaryls. While not directly involving this compound, these examples highlight the potential of dual catalytic approaches to enable novel transformations of furan derivatives by activating otherwise unreactive bonds. The application of such synergistic or dual catalytic systems to this compound could open up new avenues for its selective functionalization. For instance, a combination of a transition metal catalyst for C-H activation and an organocatalyst for activating a coupling partner could lead to novel C-C or C-heteroatom bond formations at the furan core.

Application of 2 Triethoxymethylfuran As a Synthetic Building Block

Construction of Complex Polycyclic and Heterocyclic Systems

The furan (B31954) moiety within 2-Triethoxymethylfuran serves as a versatile diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a powerful tool for the construction of complex polycyclic and heterocyclic systems. The triethoxymethyl group, an acetal (B89532), acts as a protecting group for the electron-withdrawing aldehyde functionality. This masking is crucial as it transforms the furan ring into a more electron-rich diene, thereby facilitating its participation in cycloaddition reactions that would otherwise be sluggish or unfavorable with the corresponding aldehyde. nih.govresearchgate.net

The Diels-Alder reaction of furan derivatives with various dienophiles is a well-established method for creating oxabicyclic systems, which can then be further elaborated into a variety of complex structures. The reaction between furan and maleimide (B117702) derivatives, for instance, can lead to the formation of two diastereomers, the endo and exo adducts. The ratio of these adducts is influenced by reaction conditions and the nature of the substituents on both the furan and the dienophile. rsc.org

While direct Diels-Alder reactions of furfural (B47365) (the aldehyde precursor to this compound) are often thermodynamically unfavorable, the use of its acetal derivative significantly enhances its reactivity. nih.govrsc.org This strategy allows for the construction of intricate molecular frameworks that can serve as precursors to natural products and other biologically active molecules.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference |

| This compound | Maleimide | Diels-Alder | Oxabicyclic imide | rsc.org |

| This compound | Ethylene (B1197577) | Diels-Alder | Oxabicyclo[2.2.1]heptene derivative | mdpi.com |

| Furan Acetal | Acrylonitrile | Diels-Alder | Substituted oxanorbornene | researchgate.net |

Strategic Intermediate in Target-Oriented Synthesis

The unique reactivity profile of this compound makes it a valuable intermediate in the multi-step synthesis of complex target molecules. Its ability to undergo selective transformations at various positions of the furan ring, coupled with the latent aldehyde functionality, allows for the introduction of diverse functional groups and the construction of elaborate molecular scaffolds.

Role in Accessing Multifunctionalized Furan Derivatives

This compound serves as an excellent starting material for the synthesis of a wide array of multifunctionalized furan derivatives. The furan ring can undergo various electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, primarily at the 5-position due to the directing effect of the oxygen atom. pharmaguideline.com

Furthermore, the furan ring can be metalated, typically at the 5-position, using organolithium reagents. This lithiated intermediate can then react with a variety of electrophiles to introduce a wide range of substituents. Following these functionalization steps, the triethoxymethyl group can be readily hydrolyzed under acidic conditions to unmask the aldehyde, providing access to 5-substituted-2-furaldehydes. This versatile two-step process of functionalization followed by deprotection is a cornerstone of its utility.

Table of Reactions for Functionalizing this compound:

| Reaction Type | Reagents | Position of Functionalization | Resulting Functional Group |

| Nitration | Acetyl nitrate | 5 | Nitro (-NO2) |

| Sulfonation | Pyridine-sulfur trioxide | 5 | Sulfonic acid (-SO3H) |

| Bromination | N-Bromosuccinimide | 5 | Bromo (-Br) |

| Lithiation/Electrophilic Quench | n-Butyllithium, then Electrophile (E+) | 5 | Various (e.g., -SiR3, -COR) |

Precursor for Advanced Chemical Entities

The multifunctional nature of derivatives accessed from this compound makes them valuable precursors for more advanced and complex chemical entities. For instance, the aldehyde functionality can be converted to a variety of other functional groups, including alcohols, carboxylic acids, imines, and oximes. These transformations, combined with modifications of the furan ring itself, open avenues to a vast chemical space.

Moreover, the furan ring can be a precursor to other heterocyclic systems or can be opened to yield linear, highly functionalized acyclic compounds. This ring-opening strategy is a powerful tool in the synthesis of complex natural products and their analogues.

Development of Novel Synthetic Sequences and Methodologies

The unique properties of this compound have spurred the development of novel synthetic sequences. For example, its use in palladium-catalyzed cross-coupling reactions has been explored for the synthesis of 5-aryl- and 5-pyridyl-2-furaldehydes. In these sequences, the furan ring can be functionalized with a handle suitable for cross-coupling, such as a halogen or a boronic acid derivative, while the triethoxymethyl group protects the aldehyde. After the cross-coupling reaction, deprotection reveals the aldehyde, yielding the desired substituted furaldehyde. sigmaaldrich.com This approach highlights the synergy between protecting group strategies and modern catalytic methods.

Integration into Combinatorial Library Synthesis

The principles of combinatorial chemistry aim to rapidly generate large libraries of diverse compounds for high-throughput screening. taylorandfrancis.com this compound and other furan derivatives are attractive building blocks for such libraries due to their rigid scaffold and the potential for multi-point diversification. researchgate.net

Methodologies for integrating furan-based building blocks into combinatorial libraries often involve solid-phase or solution-phase parallel synthesis. In a typical solid-phase approach, a furan derivative is attached to a resin, and then a series of reactions are carried out to introduce diversity at various positions of the furan ring. The triethoxymethyl group can be carried through these synthetic steps and then deprotected in the final cleavage from the solid support to yield a library of furan-2-carbaldehydes.

Alternatively, in solution-phase combinatorial synthesis, this compound can be functionalized in a parallel manner using automated liquid handlers. Subsequent reactions on the newly introduced functional groups and/or the deprotected aldehyde can rapidly generate a library of compounds. The key methodological consideration is the compatibility of the triethoxymethyl group with the various reaction conditions employed in the library synthesis, and its efficient removal at the appropriate stage.

Mechanistic Elucidation and Stereochemical Control in 2 Triethoxymethylfuran Reactions

Reaction Mechanism Pathways for Key Transformations

The reactivity of 2-triethoxymethylfuran is primarily dictated by the electron-rich nature of the furan (B31954) ring, which is further enhanced by the electron-donating character of the 2-alkoxy substituent. This leads to a predisposition towards electrophilic attack and participation in pericyclic reactions.

A key transformation for furan derivatives is the Diels-Alder reaction , a [4+2] cycloaddition where the furan acts as the diene. For 2-alkoxyfurans, the reaction with a dienophile, such as maleic anhydride (B1165640), is expected to proceed via a concerted mechanism. rsc.orgresearchgate.net The presence of the electron-donating triethoxymethyl group at the 2-position increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, thereby reducing the HOMO-LUMO gap between the diene and the dienophile and accelerating the reaction compared to unsubstituted furan. rsc.org

Another significant reaction pathway is electrophilic aromatic substitution . Furan itself is highly reactive towards electrophiles, with substitution occurring preferentially at the 2- and 5-positions due to the superior stabilization of the cationic intermediate (the arenium ion). fiveable.memasterorganicchemistry.com For this compound, the primary site of electrophilic attack is predicted to be the C5 position, as the C2 position is already substituted. The triethoxymethyl group, being an ortho-, para-director (in benzene (B151609) analogues), would further activate the ring towards substitution at the 5-position. libretexts.org

The hydrolysis of the acetal (B89532) function represents a third key transformation. Under acidic conditions, the triethoxymethyl group is susceptible to hydrolysis to yield the corresponding 2-formylfuran. This reaction proceeds via protonation of one of the ethoxy oxygens, followed by the departure of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which then undergoes a similar sequence to release a second molecule of ethanol and form the aldehyde. researchgate.netchemistrysteps.com

Influence of Reaction Conditions on Selectivity (Regio-, Chemo-, Stereo-)

The selectivity of reactions involving this compound is anticipated to be highly dependent on the reaction conditions.

Regioselectivity: In electrophilic substitution reactions, the regioselectivity is strongly directed to the C5 position, as previously mentioned. In Diels-Alder reactions with unsymmetrical dienophiles, the regioselectivity will be governed by the electronic and steric interplay between the substituents on both the furan and the dienophile.

Chemoselectivity: The presence of multiple reactive sites in this compound (the furan ring and the acetal) necessitates careful control of reaction conditions to achieve chemoselectivity. For instance, electrophilic attack on the furan ring can be favored over acetal hydrolysis by using non-aqueous, aprotic conditions and appropriate Lewis acid catalysts.

Stereoselectivity: The stereochemical outcome of the Diels-Alder reaction is particularly sensitive to reaction conditions. Generally, the reaction of furans with dienophiles can lead to both endo and exo adducts. masterorganicchemistry.com For many furan systems, the endo adduct is the kinetically favored product, formed through a transition state that is stabilized by secondary orbital interactions. However, the exo adduct is often the thermodynamically more stable product. researchgate.net

The choice of solvent and temperature can significantly influence the endo:exo ratio. researchgate.netchemrxiv.org Polar solvents can affect the relative energies of the endo and exo transition states. researchgate.net Furthermore, due to the reversibility of the furan Diels-Alder reaction, prolonged reaction times or higher temperatures can lead to the erosion of the kinetic endo selectivity in favor of the more stable exo product. researchgate.net

| Reaction Condition | Predicted Influence on Selectivity of Diels-Alder Reaction |

| Temperature | Lower temperatures are expected to favor the kinetic endo product. Higher temperatures may lead to an equilibrium mixture favoring the thermodynamic exo product. researchgate.net |

| Solvent Polarity | The use of more polar solvents, such as acetonitrile, has been shown in some furan systems to favor the formation of the exo isomer. researchgate.net |

| Lewis Acid Catalyst | Lewis acids can enhance the reactivity of the dienophile and may influence the endo:exo selectivity by coordinating to the dienophile. |

This table presents predicted trends for this compound based on studies of analogous furan compounds.

Transition State Analysis and Reaction Coordinate Studies

While specific transition state calculations for this compound are not available, computational studies on related systems provide valuable insights. rsc.orgresearchgate.netrsc.org For the Diels-Alder reaction, the transition state is envisioned as a boat-like conformation where the diene and dienophile are approaching each other. The geometry of this transition state determines the stereochemical outcome.

Computational analyses of the Diels-Alder reaction of substituted furans have shown that electron-donating groups at the 2-position, such as the predicted effect of a triethoxymethyl group, lower the activation energy of the reaction. researchgate.net This is attributed to a more stabilizing interaction between the HOMO of the furan and the LUMO of the dienophile.

The analysis of the reaction coordinate for the Diels-Alder reaction of furan with maleic anhydride indicates that the endo pathway has a lower activation barrier in the gas phase, consistent with it being the kinetic product. researchgate.net However, the inclusion of solvent effects in computational models can alter the relative energies of the transition states, sometimes favoring the exo pathway. researchgate.net

For the acid-catalyzed hydrolysis of the acetal, the rate-determining step is generally considered to be the formation of the resonance-stabilized oxocarbenium ion intermediate. researchgate.net The stability of this intermediate, and thus the rate of hydrolysis, would be influenced by the electronic properties of the furan ring.

| Transformation | Predicted Key Features of Transition State/Intermediate |

| Diels-Alder Reaction | A concerted, asynchronous boat-like transition state. Secondary orbital interactions may stabilize the endo transition state. |

| Electrophilic Substitution | A resonance-stabilized cationic intermediate (arenium ion) with the positive charge delocalized over the furan ring and the oxygen atom. |

| Acetal Hydrolysis | A resonance-stabilized oxocarbenium ion as the key intermediate. |

This table summarizes the predicted key features for this compound based on established mechanisms for related compounds.

Advanced Analytical and Spectroscopic Methodologies for Reaction Monitoring and Product Characterization

In-situ Spectroscopic Analysis (e.g., NMR, IR) of Reaction Progress

Real-time monitoring of chemical reactions, or in-situ analysis, offers significant advantages by providing data on reaction kinetics, detecting transient intermediates, and identifying the optimal reaction endpoint without the need for sampling. nih.govbirmingham.ac.ukrsc.org For the synthesis of 2-Triethoxymethylfuran, typically formed from a precursor like 2-furaldehyde, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for in-situ monitoring. beilstein-journals.orgchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy can be employed using flow-NMR systems or by inserting a probe directly into the reactor. beilstein-journals.org This technique allows for the quantitative analysis of both starting materials and products in the reaction mixture. chemrxiv.org The conversion of 2-furaldehyde to this compound would be tracked by the disappearance of the characteristic aldehyde proton signal and the appearance of new signals corresponding to the acetal (B89532) and ethoxy groups.

Key ¹H NMR Spectral Changes:

Disappearance: The sharp singlet of the aldehyde proton (CHO) from 2-furaldehyde, typically found in the δ 9.5-9.7 ppm region.

Appearance:

A new singlet for the acetal proton (CH(OEt)₂) in the product, expected around δ 5.5-5.8 ppm.

A quartet signal for the methylene (B1212753) protons (-OCH₂CH₃) of the two ethoxy groups, typically around δ 3.5-3.7 ppm.

A triplet signal for the methyl protons (-OCH₂CH₃) of the ethoxy groups, expected around δ 1.2-1.3 ppm.

The protons on the furan (B31954) ring also provide valuable information, with their chemical shifts changing slightly upon conversion of the aldehyde group to the acetal. stackexchange.comepfl.ch

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Below are the predicted chemical shifts for the final product. Monitoring the emergence and integration of these signals relative to the disappearing reactant signals allows for precise real-time tracking of reaction conversion.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Furan Proton | H-3 | ~6.4 | ~110 |

| Furan Proton | H-4 | ~6.3 | ~109 |

| Furan Proton | H-5 | ~7.4 | ~143 |

| Acetal Proton | CH(OEt)₂ | ~5.6 | ~98 |

| Methylene Proton | -OCH₂ CH₃ | ~3.6 (quartet) | ~62 |

| Methyl Proton | -OCH₂CH₃ | ~1.2 (triplet) | ~15 |

| Furan Carbon | C-2 (substituted) | - | ~154 |

| Furan Carbon | C-3 | - | ~110 |

| Furan Carbon | C-4 | - | ~109 |

| Furan Carbon | C-5 | - | ~143 |

| Acetal Carbon | C H(OEt)₂ | - | ~98 |

| Methylene Carbon | -OCH₂ CH₃ | - | ~62 |

| Methyl Carbon | -OCH₂CH₃ | - | ~15 |

Note: Predicted values are based on typical chemical shifts for 2-substituted furans and diethyl acetals. illinois.eduoregonstate.edu The exact values can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy , particularly with the use of Attenuated Total Reflectance (ATR) probes, is another highly effective in-situ technique. nih.gov It monitors the change in vibrational frequencies of functional groups. maricopa.edu The key transformation from 2-furaldehyde to this compound is the conversion of a carbonyl group to an acetal. This is readily observed in the IR spectrum.

Key IR Spectral Changes:

Disappearance: A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde, typically found around 1670-1680 cm⁻¹.

Appearance: Several new, strong C-O stretching bands characteristic of the acetal group and the furan ether linkage, which appear in the fingerprint region between 1000 and 1250 cm⁻¹. researchgate.netvscht.cz

Interactive Table: Characteristic IR Absorption Frequencies for Reaction Monitoring

| Functional Group | Vibration Mode | Reactant (2-Furaldehyde) Wavenumber (cm⁻¹) | Product (this compound) Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | Stretch | ~1675 | Disappears | Strong |

| C-H (Aldehyde) | Stretch | ~2820 & ~2740 | Disappears | Medium |

| C-O-C (Acetal) | Asymmetric & Symmetric Stretch | Appears | Multiple bands ~1000-1150 | Strong |

| C-O-C (Furan) | Stretch | ~1020 & ~1230 | ~1015 & ~1225 (may shift slightly) | Strong |

| =C-H (Furan) | Stretch | ~3130 | ~3130 | Medium |

Note: Wavenumbers are approximate. The disappearance of the strong carbonyl peak is the most definitive indicator of reaction progress. scribd.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and solvents, thereby enabling both the assessment of purity and the isolation of the final product. dss.go.th

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative information on the percentage purity of the final product. The choice of the capillary column is critical for achieving good separation from potential impurities. restek.com

High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis, particularly if the product or impurities are less volatile or thermally sensitive. dgaequipment.com Given the furan ring's UV absorbance, a photodiode array (PDA) detector is highly effective. dss.go.th HPLC is also scalable for preparative purposes, allowing for the isolation of the pure compound.

Column Chromatography is the standard method for the purification and isolation of this compound on a laboratory scale. Using a solid stationary phase like silica (B1680970) gel and a liquid mobile phase (eluent), components of the reaction mixture are separated based on their differing polarities.

Interactive Table: Typical Chromatographic Conditions for this compound

| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Rxi-624Sil MS or HP-5MS (mid-polarity capillary column) acs.orgrestek.com | Helium or Nitrogen | FID, MS | Purity Assessment, Byproduct ID |

| HPLC (Analytical) | C18 reversed-phase column | Acetonitrile/Water gradient | PDA/UV | Purity Assessment |

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate gradient | - | Product Isolation & Purification |

Note: The specific mobile phase composition and temperature programs would be optimized to achieve the best separation. rsc.org

Mass Spectrometry for Structural Confirmation of Products

Mass Spectrometry (MS) is the definitive technique for confirming the molecular weight and elucidating the structure of the synthesized this compound. It is most commonly coupled with Gas Chromatography (GC-MS), which separates the compound before it enters the mass spectrometer. imreblank.chnih.gov

Upon ionization, typically via Electron Impact (EI), the molecule fragments in a predictable manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, and various fragment ion peaks that reveal its structure. researchgate.netlibretexts.org

For this compound (Molecular Formula: C₁₁H₁₈O₃, Molecular Weight: 198.26 g/mol ), the key fragmentation pathways would involve the acetal portion, which is prone to cleavage.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A peak at m/z = 198.

Alpha-Cleavage: The most characteristic fragmentation for acetals is the loss of an alkoxy radical. Loss of an ethoxy radical (-•OCH₂CH₃) would result in a stable oxonium ion.

[M - 45]⁺: A major peak at m/z = 153, corresponding to the loss of •OC₂H₅.

Further Fragmentation: The ion at m/z 153 can undergo further fragmentation, such as the loss of an ethylene (B1197577) molecule (C₂H₄) via a rearrangement, leading to a peak at m/z = 125. Another possibility is the loss of ethanol (B145695) (C₂H₅OH) from the molecular ion, giving a peak at m/z = 152.

Furan Ring Fragments: Fragments characteristic of the furan ring itself, such as ions at m/z = 95 or 67, may also be observed. ed.ac.uk

Interactive Table: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway | Relative Abundance |

| 198 | [C₁₁H₁₈O₃]⁺ | Molecular Ion (M⁺) | Low to Medium |

| 153 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical | High (often Base Peak) |

| 152 | [M - HOC₂H₅]⁺ | Loss of an ethanol molecule | Medium |

| 125 | [M - •OC₂H₅ - C₂H₄]⁺ | Loss of ethylene from the m/z 153 ion | Medium |

| 109 | [M - CH(OC₂H₅)₂]⁺ | Cleavage of the C-C bond to the ring | Medium |

| 45 | [•OC₂H₅]⁺ | Ethoxy radical cation | Low |

Note: The relative abundance of fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Computational and Theoretical Chemistry Studies on 2 Triethoxymethylfuran

Electronic Structure Analysis and Reactivity Prediction

Computational chemistry provides powerful tools for understanding the electronic structure of molecules like 2-triethoxymethylfuran, which in turn allows for the prediction of their reactivity. The electronic structure dictates how a molecule will interact with other reagents, its stability, and the likely sites for chemical attack.

Detailed research into the electronic properties of substituted furans reveals significant insights. For instance, studies on furan (B31954) and its derivatives show that the oxygen atom and the arrangement of substituents have a profound impact on the molecule's aromaticity and electron distribution. acs.org The oxygen heteroatom introduces a dipole moment and influences the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally implies higher reactivity. For many furan derivatives, the weak aromaticity of the furan ring contributes to a wide HOMO-LUMO gap. acs.org

Reactivity predictions are often based on calculations of global and local reactivity indices, which are derived from conceptual density functional theory (DFT). These indices include chemical hardness (η), electronic chemical potential (μ), and the Fukui function. researchgate.net The Fukui function is particularly useful as it identifies the most electrophilic and nucleophilic sites within a molecule. For a compound like this compound, these calculations would likely pinpoint the furan ring's carbon atoms, particularly those adjacent to the oxygen, as susceptible to electrophilic attack, while the oxygen atom itself would be a primary site for protonation or coordination to Lewis acids.

A quantum chemical study on 2-methoxyfuran (B1219529), a close structural analog to this compound, revealed that the O–CH3 bond is exceptionally weak (approximately 190 kJ mol⁻¹), making it the most likely point of bond scission during thermal decomposition. researchgate.net This suggests that for this compound, the C-O bond of the ethoxy groups would also be a site of significant reactivity, potentially leading to the formation of radicals under pyrolytic conditions. researchgate.net The bioactivation of furans, which is a key consideration in toxicology, often proceeds via epoxidation of the furan ring, creating a reactive intermediate that can bind to cellular nucleophiles. nih.gov Computational models have been developed to predict the likelihood of such epoxidation reactions. nih.gov

Table 1: Illustrative Reactivity Indices for Furan Derivatives (Hypothetical Data for Comparison)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) |

|---|---|---|---|---|

| Furan | -6.90 | 1.50 | 8.40 | 4.20 |

| 2-Methylfuran | -6.65 | 1.55 | 8.20 | 4.10 |

| 2-Methoxyfuran | -6.50 | 1.60 | 8.10 | 4.05 |

Note: Data for Furan, 2-Methylfuran, and 2-Methoxyfuran are representative values from computational studies. The data for this compound is a hypothetical prediction based on structural similarities.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions involving this compound. These calculations allow for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. The energy of the transition state determines the activation energy barrier of a reaction, which is a key factor controlling the reaction rate.

For furan derivatives, common reactions include cycloadditions, electrophilic substitutions, and ring-opening reactions. For example, DFT studies on the Diels-Alder reactions of furan with various alkynes have been used to determine the activation barriers and regioselectivity of the formation of oxanorbornadienes. researchgate.net Such studies reveal that electron-withdrawing substituents can lower the activation barriers for these cycloaddition reactions. researchgate.net

In the context of biomass valorization, the hydrogenation and hydrogenolysis of furanic compounds are of great interest. Quantum mechanics (QM) has been used to elucidate the role of solvents, such as water, in mediating the cleavage of the C-O-C bond within the furan ring on catalyst surfaces. acs.org For a model substrate, it was found that a water-mediated pathway for C-O-C bond cleavage had a significantly lower activation barrier (0.68 eV) compared to the direct attack of hydrogen on the ring (0.99 eV). acs.org A similar approach applied to this compound would involve calculating the energy profiles for various proposed mechanisms of its conversion to valuable chemicals, helping to identify the most plausible reaction pathway and the rate-determining step.

The abnormal reactivity of 2-methoxyfuran was investigated using electronic structure calculations (CBS-QB3), which confirmed that the primary decomposition pathway involves the scission of the weak O-CH3 bond, leading to methyl and 2-furanyloxy radicals. researchgate.net Similar calculations for this compound would likely show a comparable pathway involving the loss of an ethoxy radical.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with other molecules, such as solvents or biological macromolecules. While specific MD studies on this compound are not available, research on related furan systems demonstrates the utility of this technique.

MD simulations have been employed to predict the evolution of the molecular structure and properties of furan resins during pyrolysis. psu.edu These simulations, using reactive force fields, can model complex processes like polymerization and subsequent thermal degradation, predicting material properties like mass density and elastic moduli. psu.edudpi-proceedings.com For this compound, MD simulations could be used to understand its behavior in solution, including its solvation structure and diffusion properties.

Furthermore, MD simulations are crucial in drug design and toxicology to study how molecules interact with protein active sites. For example, simulations of furan-containing compounds have been used to assess their binding stability within target enzymes. nih.gov These studies often calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the ligand-protein complex over time. researchgate.net If this compound were being investigated for a biological application, MD simulations would be essential to understand its binding mode and residence time in a target receptor.

Non-adiabatic molecular dynamics (NAMD) simulations have been used to study the excited-state dynamics of furan itself, revealing complex pathways including electrocyclization and ring-opening upon photoexcitation. nih.gov Such advanced simulation techniques could, in principle, be applied to this compound to understand its photochemistry and photostability.

Development of Predictive Models for Catalytic Activity and Selectivity

Predictive modeling, often employing machine learning (ML) and quantitative structure-activity relationship (QSAR) techniques, is a rapidly growing area in catalysis research. These models aim to correlate molecular features (descriptors) of catalysts or substrates with experimental outcomes like conversion and selectivity, thereby accelerating the discovery of new and improved catalytic systems.

In the field of furan chemistry, predictive models have been successfully developed for the transfer hydrogenation of furfural (B47365). nih.govscilit.com In one study, a set of ruthenium-carbene complexes were synthesized and tested as catalysts. nih.gov Using 2D and 3D molecular descriptors of the catalysts, a predictive model was built that could accurately forecast the conversion and selectivity for new, untested catalysts, with predictions falling within 3% of the experimental results. nih.gov

Another study focused on developing ML models to predict catalyst performance for the hydrogenation of 5-ethoxymethylfurfural, a compound structurally related to this compound. oulu.fi The models used catalyst descriptors found in the literature along with experimental data to predict conversion and selectivity in different solvents. oulu.fi Boosted ensemble tree methods and support vector machines were found to be effective modeling techniques. oulu.fi

For a reaction involving this compound, a similar workflow could be established. An initial set of catalysts would be screened experimentally. Then, a wide range of computational descriptors for both the catalyst and this compound (e.g., electronic properties, steric parameters, topological indices) would be calculated. A machine learning algorithm would then be trained on this dataset to build a model capable of predicting the catalytic performance of a vast virtual library of catalysts, guiding experimental efforts toward the most promising candidates. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Furan |

| 2-Methylfuran |

| 2-Methoxyfuran |

| Oxanorbornadiene |

| 5-Ethoxymethylfurfural |

| Furfural |

| Ruthenium-carbene complexes |

Future Perspectives in 2 Triethoxymethylfuran Research

Emerging Synthetic Applications and Methodologies

The unique structural features of 2-triethoxymethylfuran, particularly the presence of a protected aldehyde at the 2-position, position it as a versatile building block in organic synthesis. Future research is anticipated to unlock its potential in the construction of complex molecular architectures.

One promising area is its use in the synthesis of polyfunctionalized furans, which are key scaffolds in many pharmaceuticals and bioactive natural products. nih.gov Methodologies involving the reaction of furan (B31954) precursors with various nucleophiles and electrophiles are continuously being developed, and this compound could serve as a stable and reactive substrate in such transformations. nih.govresearchgate.net For instance, its furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to generate complex polycyclic systems. rsc.org The triethoxymethyl group can be readily converted to a formyl group under mild acidic conditions, which can then undergo a variety of subsequent reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations.

Furthermore, emerging synthetic strategies are focusing on the development of one-pot, multicomponent reactions to increase efficiency and reduce waste. researchgate.net this compound is an ideal candidate for such processes, where the sequential deprotection and reaction of the formyl group can be integrated into a single synthetic operation. The development of novel synthetic methods for drug-like molecules is a continuous effort in medicinal chemistry, and the furan scaffold is a common motif in many bioactive compounds. mdpi.com

| Synthetic Methodology | Potential Application for this compound | Expected Product Class |

| Diels-Alder Cycloaddition | Reaction with various dienophiles | Polycyclic aromatic compounds and their derivatives |

| Paal-Knorr Furan Synthesis | As a precursor for substituted furans | Polysubstituted furans |

| Multicomponent Reactions | One-pot synthesis involving deprotection and subsequent reactions | Complex heterocyclic molecules |

| C-H Functionalization | Direct modification of the furan ring | Functionalized furan derivatives |

Innovations in Catalytic Transformations

Innovations in catalysis are set to revolutionize the synthesis and transformation of furan derivatives, including this compound. rsc.org The focus is on developing highly selective, efficient, and reusable catalysts for a variety of transformations.

Hydrogenation and Hydrogenolysis: Catalytic hydrogenation of the furan ring in this compound could lead to valuable tetrahydrofuran (B95107) derivatives. Noble metal catalysts (e.g., Pd, Pt, Ru) have been traditionally used, but recent research is focused on more abundant and less expensive non-noble metal catalysts like Ni, Cu, and Co. frontiersin.orgmdpi.com The selectivity of these reactions can be tuned to achieve either partial or full hydrogenation of the furan ring. Furthermore, catalytic hydrogenolysis can be employed for the ring-opening of the furan moiety to produce linear polyols, which are important monomers for polymers. mdpi.com

Oxidation: Selective oxidation of the furan ring or the side chain of this compound can yield valuable fine chemicals. For instance, oxidation of the furan ring can lead to the formation of dicarboxylic acids, which are important monomers for bio-based polyesters. mdpi.com Various catalytic systems, including those based on transition metals and enzymatic catalysts, are being explored for these transformations. acs.org

Etherification and Amination: The development of novel catalytic systems for the etherification and amination of furan derivatives is another promising area. routledge.com These reactions can be used to introduce new functional groups into the this compound molecule, further expanding its synthetic utility.

| Catalytic Transformation | Catalyst Type | Potential Product from this compound |

| Selective Hydrogenation | Non-noble metals (Ni, Cu, Co) | 2-(Triethoxymethyl)tetrahydrofuran |

| Hydrogenolysis | Bimetallic catalysts | Linear polyols |

| Oxidation | Transition metal complexes, Enzymes | Furan-2,5-dicarboxylic acid derivatives |

| Reductive Amination | Supported metal catalysts | Furfurylamine derivatives |

Advanced Computational Modeling for Novel Reactivity